molecular formula C25H41BrN2O B12019898 N'-(3-Bromobenzylidene)octadecanohydrazide CAS No. 767335-45-5

N'-(3-Bromobenzylidene)octadecanohydrazide

Cat. No.: B12019898
CAS No.: 767335-45-5
M. Wt: 465.5 g/mol
InChI Key: XQICQKZUPLJHBC-HPNDGRJYSA-N
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Description

N’-(3-Bromobenzylidene)octadecanohydrazide is a chemical compound with the molecular formula C25H41BrN2O and a molecular weight of 465.522 g/mol . This compound is part of the hydrazone family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Bromobenzylidene)octadecanohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and octadecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for N’-(3-Bromobenzylidene)octadecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Bromobenzylidene)octadecanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzylidene derivatives .

Scientific Research Applications

N’-(3-Bromobenzylidene)octadecanohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3-Bromobenzylidene)octadecanohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Bromobenzylidene)octadecanohydrazide
  • N’-(2-(Allyloxy)-5-bromobenzylidene)octadecanohydrazide
  • N’-(2-(Benzyloxy)-5-bromobenzylidene)octadecanohydrazide
  • N’-(2,3-Dichlorobenzylidene)octadecanohydrazide
  • N’-(2,6-Dichlorobenzylidene)octadecanohydrazide

Uniqueness

N’-(3-Bromobenzylidene)octadecanohydrazide is unique due to the presence of the bromine atom at the 3-position of the benzylidene ring. This specific substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

767335-45-5

Molecular Formula

C25H41BrN2O

Molecular Weight

465.5 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]octadecanamide

InChI

InChI=1S/C25H41BrN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25(29)28-27-22-23-18-17-19-24(26)21-23/h17-19,21-22H,2-16,20H2,1H3,(H,28,29)/b27-22+

InChI Key

XQICQKZUPLJHBC-HPNDGRJYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)Br

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)Br

Origin of Product

United States

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